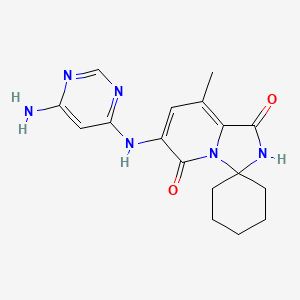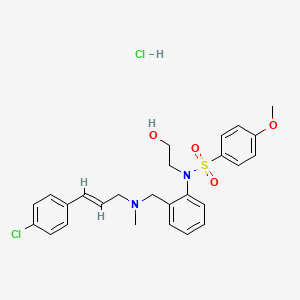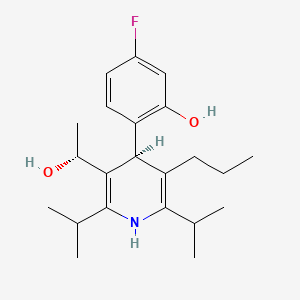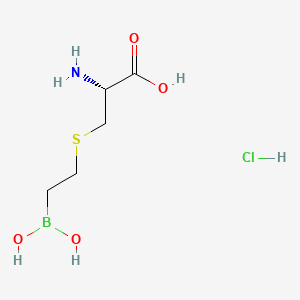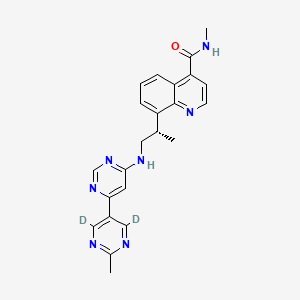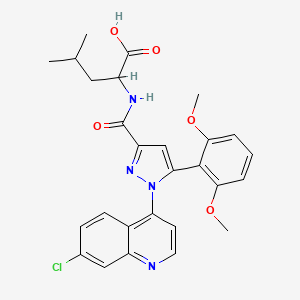
TC Ntr1 17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TC Ntr1 17 is a non-peptide neurotensin receptor 1 (NTS 1) partial agonist . It exhibits over 50-fold selectivity for NTS 1 over NTS 2 and GPR35 .
Molecular Structure Analysis
The molecular weight of TC Ntr1 17 is 522.98 . Its formula is C 27 H 27 ClN 4 O 5 . The exact mass is 522.17 .Physical And Chemical Properties Analysis
TC Ntr1 17 is soluble to 100 mM in DMSO and to 50 mM in 1eq. NaOH . It should be stored at +4°C .科学研究应用
Neuroscience Research
TC Ntr1 17’s role as a neurotensin receptor partial agonist makes it a valuable tool in neuroscience research. It can help in understanding the function of neurotensin receptors in the central nervous system, particularly their involvement in neuromodulation and neurotransmission . This compound can be used to study the effects of neurotensin on cognitive functions, such as learning and memory, and its potential implications in neurological disorders like schizophrenia and Parkinson’s disease.
Pharmacological Studies
In pharmacology, TC Ntr1 17 aids in the exploration of the therapeutic potential of targeting NTS 1 receptors. Its selectivity and partial agonistic properties allow researchers to dissect the receptor’s signaling pathways and understand its role in pain modulation, thermoregulation, and appetite control . This knowledge is crucial for developing new drugs that can modulate this receptor for therapeutic benefits.
Biochemical Applications
Biochemists utilize TC Ntr1 17 to study the biochemical interactions and mechanisms of the NTS 1 receptor at a molecular level . It helps in mapping out the receptor’s structure-activity relationship and understanding how neurotensin influences receptor conformation and subsequent intracellular signaling.
Molecular Biology
TC Ntr1 17’s interaction with the NTS 1 receptor can be harnessed to study gene expression changes in response to neurotensin signaling . It can be used to investigate the receptor’s role in cell proliferation, differentiation, and apoptosis, providing insights into the molecular biology underlying these processes.
Clinical Research
In clinical research, TC Ntr1 17 serves as a tool to understand the physiological and pathological roles of neurotensin and its receptors . It can be used in preclinical studies to assess the potential of NTS 1 receptor agonists in treating various conditions, including gastrointestinal diseases, cancer, and metabolic disorders.
Drug Development
TC Ntr1 17 is instrumental in the early stages of drug development, where its pharmacological profile helps in the design of new compounds with improved efficacy and safety profiles . It provides a reference point for the development of novel neurotensin analogs that could serve as potential therapeutic agents.
Toxicology
In toxicological studies, TC Ntr1 17 can be used to assess the safety profile of neurotensin receptor modulation . It helps in determining the toxic doses and potential side effects of activating the NTS 1 receptor, which is crucial for the development of safe pharmacological agents.
Medicinal Chemistry
TC Ntr1 17’s structure and activity provide a foundation for medicinal chemists to synthesize new compounds with specific properties targeting the NTS 1 receptor . It allows for the exploration of chemical space around the neurotensin receptor, leading to the discovery of new lead compounds with medicinal value.
安全和危害
While specific safety and hazards related to TC Ntr1 17 are not mentioned in the available resources, general safety measures for handling chemicals should be followed. This includes ensuring adequate ventilation, using safety goggles with side-shields, wearing protective gloves and impervious clothing, and using a suitable respirator .
属性
IUPAC Name |
2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSYVORYNBGLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TC Ntr1 17 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

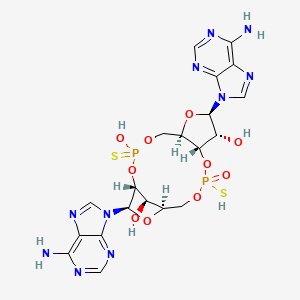
![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)
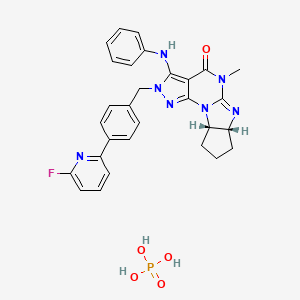
![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)


